molecular formula C16H22N2O3S B3882892 1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole

1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole

Cat. No.: B3882892
M. Wt: 322.4 g/mol
InChI Key: ISQBHSGDGIWWMQ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to a sulfonyl moiety, which is further connected to a propan-2-ylimidazole structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the reaction of 4-butoxyphenylamine with a sulfonyl chloride to form the corresponding sulfonamide.

    Cyclization to Imidazole: The sulfonamide intermediate is then subjected to cyclization with a suitable reagent, such as glyoxal or formaldehyde, under acidic or basic conditions to form the imidazole ring.

    Introduction of the Propan-2-yl Group: The final step involves the alkylation of the imidazole ring with an appropriate alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butoxyphenyl)ethan-1-one: A structurally similar compound with a ketone group instead of the sulfonyl group.

    1-(4-Butoxyphenyl)-2,2-dimethylpropan-1-ol: Contains a hydroxyl group instead of the imidazole ring.

    1-(4-Butoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine: Features a piperazine ring instead of the imidazole ring.

Uniqueness

1-(4-Butoxyphenyl)sulfonyl-2-propan-2-ylimidazole is unique due to the presence of both the sulfonyl and imidazole functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-5-12-21-14-6-8-15(9-7-14)22(19,20)18-11-10-17-16(18)13(2)3/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQBHSGDGIWWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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